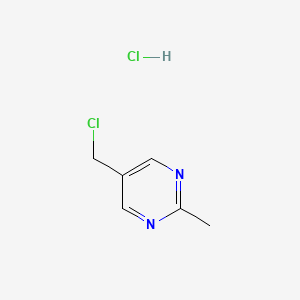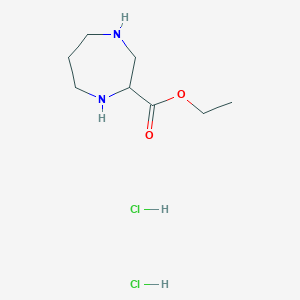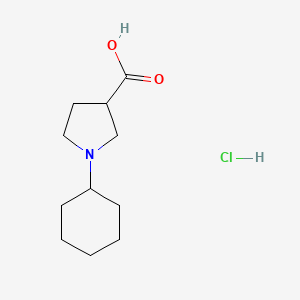
1-Cyclohexylpyrrolidine-3-carboxylic acid hydrochloride
Descripción general
Descripción
1-Cyclohexylpyrrolidine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C11H20ClNO2 and a molecular weight of 233.73 g/mol . It is available for purchase from various chemical suppliers .
Synthesis Analysis
While I found a paper discussing the use of the pyrrolidine ring in drug discovery , it does not specifically mention this compound. The paper discusses the synthesis of various compounds using the pyrrolidine ring, which is a five-membered ring with one nitrogen atom .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C11H20ClNO2 .Physical and Chemical Properties Analysis
The molecular weight of this compound is 233.73 g/mol . No further physical or chemical properties were found in the available resources.Aplicaciones Científicas De Investigación
Catalytic Applications
One notable application involves the use of metal-organic frameworks (MOFs) incorporating bifunctionalized terpyridine species for the catalytic hydrocarboxylation of cyclohexane to cyclohexanecarboxylic acid. This process showcases the compound's role in facilitating reactions under mild conditions in water/ionic liquid medium, highlighting its efficiency and potential for recyclability without significant loss of catalytic activity (Paul et al., 2016).
Material Synthesis
In material science, the compound is involved in the synthesis of complex structures. For example, the reaction of indole with a combination including 1-cyclohexylpyrrolidine results in products significant for their structural uniqueness. This process demonstrates the compound's utility in creating novel chemical structures with potential applications in material science and pharmaceuticals (Aghazadeh et al., 2012).
Biocatalysis for Chiral Intermediates
Biocatalysis research has identified efficient and enantioselective hydrolases for the synthesis of chiral carboxylic acid derivatives, demonstrating the compound's role in the enantioselective preparation of pharmaceutical intermediates. This study underlines the potential of biocatalytic processes in the efficient production of chiral compounds, with implications for pharmaceutical synthesis and industrial chemistry (Dou et al., 2020).
Chemical Synthesis and Drug Development
The compound's derivatives have been explored for their anticonvulsant activity, illustrating its relevance in the development of new therapeutic agents. Such studies provide insights into the medicinal chemistry applications of the compound, underscoring its potential as a precursor or key intermediate in the synthesis of biologically active molecules (Arustamyan et al., 2019).
Propiedades
IUPAC Name |
1-cyclohexylpyrrolidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2.ClH/c13-11(14)9-6-7-12(8-9)10-4-2-1-3-5-10;/h9-10H,1-8H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBWVXIHYVXQMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCC(C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375474-24-0 | |
| Record name | 3-Pyrrolidinecarboxylic acid, 1-cyclohexyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1375474-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1431279.png)
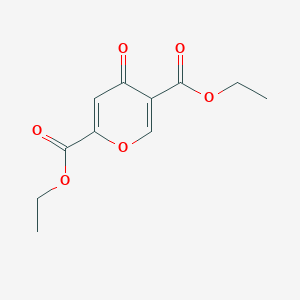



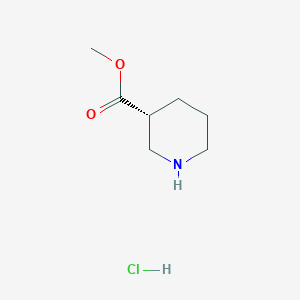
![2-Oxo-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B1431290.png)


